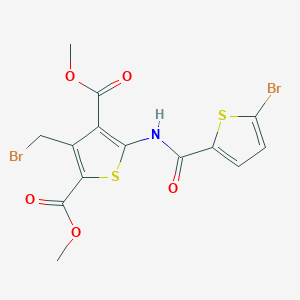

2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO5S2/c1-21-13(19)9-6(5-15)10(14(20)22-2)24-12(9)17-11(18)7-3-4-8(16)23-7/h3-4H,5H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWYYKUDMQIQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate is a complex organic compound notable for its unique structural features, including bromomethyl and amido functional groups attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C14H14Br2N2O4S2, with a molecular weight of approximately 426.19 g/mol. Its structure includes:

- Two carboxylate groups : Contributing to its reactivity.

- Two methyl groups : Enhancing its lipophilicity.

- Bromomethyl and amido groups : Potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene-based compounds often exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Case Study : A related compound demonstrated effectiveness against Gram-positive bacteria, suggesting potential for similar activity in this compound.

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored through various in vitro studies:

- Cell Line Studies : Preliminary tests on cancer cell lines have shown that compounds related to this compound can induce apoptosis and inhibit cell proliferation.

- Mechanism : It is hypothesized that these compounds may interfere with signaling pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dimethyl 3-bromothiophene-2,4-dicarboxylate | Lacks amido group | More reactive due to absence of steric hindrance |

| Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | Contains amino group instead of amido | Potentially more soluble in polar solvents |

| 5-Bromo-3-methylthiophene-2-carboxylic acid | Simpler structure | Easier synthesis and characterization |

This table highlights the complex functionalization of the target compound, which may contribute to its dual action as both an antimicrobial and anticancer agent.

Research Findings and Mechanisms

Several studies have focused on the interaction mechanisms of thiophene derivatives with biological targets:

- Binding Affinity Studies : Investigations into the binding affinities of these compounds suggest they may interact with various proteins involved in microbial resistance and cancer progression.

- In Silico Modeling : Computational studies have provided insights into how the structural features influence biological activity. For example, molecular docking studies indicate strong interactions with target enzymes critical for bacterial growth and cancer cell metabolism.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Its structural features enable interactions with various biological targets, which can be exploited for therapeutic purposes.

Case Study: Anticancer Activity

Research has shown that thiophene derivatives can induce apoptosis in cancer cells. A study investigating the effects of structurally similar compounds found that they inhibited cell proliferation in several cancer lines through mechanisms involving the modulation of signaling pathways associated with cell survival.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its multiple functional groups. Its synthesis typically involves multi-step organic reactions, allowing for the introduction of various substituents that can tailor its properties for specific applications.

Synthesis Pathway

A typical synthetic route may include:

- Bromination of thiophene derivatives.

- Formation of amido groups through coupling reactions.

- Esterification to introduce carboxylate functionalities.

This versatility makes it suitable for synthesizing other complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

In materials science, the unique properties of 2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate allow it to be explored as a potential component in electronic materials or sensors due to its electronic properties derived from the thiophene ring.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dimethyl 3-bromothiophene-2,4-dicarboxylate | Lacks amido group | More reactive due to absence of steric hindrance |

| Diethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate | Contains amino group instead of amido | Potentially more soluble in polar solvents |

| 5-Bromo-3-methylthiophene-2-carboxylic acid | Simpler structure without multiple substituents | Easier synthesis and characterization |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl substituent at position 3 undergoes nucleophilic substitution reactions under mild conditions. This site is highly reactive due to the electron-withdrawing effect of adjacent ester groups.

Mechanistic studies suggest a bimolecular radical pathway for substitutions in polar aprotic solvents, with stabilization of intermediates via resonance with the thiophene ring .

Amide Functional Group Reactivity

The 5-(5-bromothiophene-2-amido) group participates in acid/base-mediated transformations:

Hydrolysis

-

Acidic conditions (HCl, 60°C) : Cleavage to 5-bromothiophene-2-carboxylic acid and free amine.

-

Basic conditions (NaOH, 80°C) : Saponification to carboxylate salts .

Cross-Coupling Reactions

Palladium-catalyzed Buchwald-Hartwig amination converts the amido group into secondary/tertiary amines (Table 2):

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl amines | 68% |

| PdCl₂(dppf)/Cs₂CO₃ | Alkyl amines | Alkylated amides | 73% |

Ester Group Transformations

The 2,4-dimethyl ester groups are susceptible to transesterification and hydrolysis :

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Transesterification | ROH, H₂SO₄ | 80°C, 24h | Dialkyl esters (e.g., ethyl, benzyl) |

| Selective hydrolysis | LiOH/MeOH | 0°C, 2h | Monoacid monoester derivative |

Kinetic studies reveal steric hindrance at the 4-position slows reactivity compared to the 2-ester .

Electrophilic Aromatic Substitution

The electron-rich thiophene core undergoes halogenation and nitration at position 5 (unsubstituted site):

| Electrophile | Catalyst | Product |

|---|---|---|

| Br₂ | FeBr₃ | 5-bromo adduct |

| HNO₃ | H₂SO₄ | 5-nitro derivative |

Regioselectivity is controlled by the directing effects of the amido and ester groups .

Decarboxylative Halogenation

Under radical initiation (AIBN, 70°C), the compound undergoes bromine transfer to form polyhalogenated byproducts (Figure 1):

This reaction is critical for synthesizing high-electrophilicity intermediates .

Key Mechanistic Insights

-

Bromomethyl reactivity dominates in polar solvents (DMF, DMSO), while nonpolar media favor ester transformations .

-

Radical pathways are prevalent in decarboxylative reactions, confirmed by ESR spectroscopy .

-

Steric effects from methyl groups reduce reaction rates at the 4-ester compared to the 2-ester .

Q & A

Basic: What synthetic strategies are effective for introducing bromomethyl groups into thiophene dicarboxylate frameworks?

Answer: Bromomethylation typically involves radical bromination or substitution reactions. For example, bromomethyl groups can be introduced via N-bromosuccinimide (NBS) under UV light or using brominating agents like PBr₃ in anhydrous conditions. In related thiophene dicarboxylate derivatives, bromination at the methyl position has been achieved using bromine in acetic acid or DCM, monitored by TLC for reaction completion . Optimization of temperature (e.g., 0–25°C) and solvent polarity is critical to avoid over-bromination.

Basic: How can X-ray crystallography and NMR spectroscopy confirm the regiochemistry of substituents in this compound?

Answer: X-ray crystallography provides definitive proof of regiochemistry, as seen in the structural elucidation of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, where crystallographic data resolved methyl and acetamido group positions . For NMR, the bromomethyl group (CH₂Br) shows distinct splitting patterns in NMR (~δ 4.3–4.8 ppm, as a singlet or doublet), while NMR reveals deshielded carbons adjacent to bromine (C-Br at ~δ 25–35 ppm). Coupling with 2D techniques (COSY, HSQC) aids in assignment .

Advanced: How do reaction conditions influence regioselectivity in bromination or amidation of thiophene dicarboxylates?

Answer: Regioselectivity is governed by electronic and steric factors. For bromination, electron-donating groups (e.g., methyl) direct electrophilic substitution to specific positions. In amidation, the use of coupling agents like EDCl/HOBt or Mitsunobu conditions can control the site of amide bond formation. For example, steric hindrance from the 3-bromomethyl group may limit reactivity at position 3, favoring amidation at position 5, as observed in analogous thiophene derivatives . Solvent polarity (e.g., DMF vs. THF) and temperature gradients further modulate selectivity .

Advanced: What challenges arise in achieving selective amidation at the 5-position of the thiophene ring?

Answer: Competing reactions at the 3-bromomethyl site or ester hydrolysis are key challenges. Selective protection/deprotection strategies, such as using tert-butyl esters to stabilize carboxylate groups during amidation, are effective. In one study, coupling 5-bromothiophene-2-carboxylic acid with amines under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) achieved selective amidation while preserving ester groups . Monitoring reaction progress via LC-MS helps identify side products like hydrolyzed esters or di-substituted byproducts .

Basic: What purification techniques are optimal for isolating brominated thiophene esters?

Answer: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates brominated products from unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is preferred. Recrystallization from ethanol or DCM/hexane mixtures improves purity, as demonstrated for bromomethyl-thiophene derivatives with >95% purity .

Advanced: How can mechanistic studies resolve contradictions in reaction yields for bromomethylation?

Answer: Contradictory yields often stem from competing radical vs. ionic pathways. Mechanistic probes like radical traps (TEMPO) or isotopic labeling (e.g., -methyl groups) clarify the dominant pathway. For instance, TEMPO inhibition of radical bromination would reduce yield if the reaction proceeds via a radical mechanism. Kinetic studies (e.g., variable-temperature NMR) further elucidate activation barriers and intermediate stability .

Advanced: What analytical techniques are critical for characterizing degradation products of this compound under basic conditions?

Answer: Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS/MS identifies hydrolysis products like free dicarboxylic acids or demethylated species. High-resolution mass spectrometry (HRMS) and -NMR (if applicable) confirm degradation pathways. For example, ester hydrolysis under basic conditions generates carboxylic acids, detectable via IR (broad O-H stretch at ~2500–3000 cm⁻¹) .

Basic: How can computational methods predict the reactivity of brominated sites in this molecule?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and Fukui indices to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack (e.g., bromomethyl groups). Such methods align with experimental observations, such as preferential substitution at the 5-position due to lower activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.